Cas no 90113-54-5 (methyl 4-methyl-3-oxohexanoate)

methyl 4-methyl-3-oxohexanoate 化学的及び物理的性質
名前と識別子
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- methyl 4-methyl-3-oxohexanoate
- Hexanoic acid, 4-methyl-3-oxo-, methyl ester
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- インチ: 1S/C8H14O3/c1-4-6(2)7(9)5-8(10)11-3/h6H,4-5H2,1-3H3
- InChIKey: XAXXMCKRKUYHNJ-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CC(=O)C(C)CC
methyl 4-methyl-3-oxohexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126768-0.5g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
Enamine | EN300-1126768-1.0g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 1g |
$871.0 | 2023-05-23 | ||
Enamine | EN300-1126768-10.0g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 10g |
$3746.0 | 2023-05-23 | ||
Enamine | EN300-1126768-0.1g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
Enamine | EN300-1126768-2.5g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
Enamine | EN300-1126768-0.05g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
Enamine | EN300-1126768-5.0g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 5g |
$2525.0 | 2023-05-23 | ||
Enamine | EN300-1126768-0.25g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
Enamine | EN300-1126768-1g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 95% | 1g |
$414.0 | 2023-10-26 | |
Enamine | EN300-1126768-10g |
methyl 4-methyl-3-oxohexanoate |
90113-54-5 | 95% | 10g |
$1778.0 | 2023-10-26 |
methyl 4-methyl-3-oxohexanoate 関連文献
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
methyl 4-methyl-3-oxohexanoateに関する追加情報
Methyl 4-Methyl-3-Oxohexanoate (CAS No. 90113-54-5): A Comprehensive Overview
Methyl 4-methyl-3-oxohexanoate, identified by its Chemical Abstracts Service (CAS) number CAS No. 90113-54-5, is a significant compound in the realm of organic chemistry and pharmaceutical applications. This ester, derived from hexanoic acid, has garnered attention due to its versatile utility in synthetic chemistry and potential roles in drug development. The compound's unique structural features, including a methyl group at the fourth carbon and a carbonyl group at the third carbon, contribute to its reactivity and make it a valuable intermediate in various chemical processes.
The synthesis of methyl 4-methyl-3-oxohexanoate typically involves the esterification of 4-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst. This reaction is a cornerstone in organic synthesis, leveraging principles of acid-base catalysis and nucleophilic acyl substitution. The efficiency of this process can be enhanced by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Recent advancements in green chemistry have also led to the exploration of more environmentally benign methods, including the use of biocatalysts and solvent-free reactions, which align with the growing emphasis on sustainable practices in chemical manufacturing.
In the context of pharmaceutical research, methyl 4-methyl-3-oxohexanoate has shown promise as a building block for more complex molecules. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often serve as inspiration for drug discovery. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The carbonyl group provides a site for further functionalization, enabling the attachment of various pharmacophores that can modulate biological activity. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
The compound's role extends beyond pharmaceuticals into the realm of flavor and fragrance chemistry. Methyl 4-methyl-3-oxohexanoate contributes a fruity aroma profile, often described as similar to apple or pear, making it valuable in the formulation of synthetic scents and food additives. The precise control over its production allows for consistent quality, which is crucial for applications where sensory perception is paramount. Additionally, its stability under various conditions ensures that it remains effective throughout product shelf life.
Recent studies have also explored the use of methyl 4-methyl-3-oxohexanoate in material science applications. Its ability to form polymers or act as a monomer precursor has been investigated for developing new types of polymeric materials with tailored properties. These materials could find applications in coatings, adhesives, or even biodegradable plastics, where environmental impact is a significant consideration. The compound's reactivity with other monomers allows for the creation of copolymers with enhanced mechanical strength or thermal stability.
The industrial production of methyl 4-methyl-3-oxohexanoate benefits from continuous improvements in process optimization and safety protocols. Modern manufacturing facilities employ advanced analytical techniques to monitor reaction progress and ensure high purity standards. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used to verify the compound's identity and quantify impurities. These methods not only enhance product quality but also contribute to regulatory compliance.
The regulatory landscape surrounding methyl 4-methyl-3-oxohexanoate is shaped by agencies such as the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA). These organizations establish guidelines for safe handling, storage, and transportation to protect both workers and consumers. Compliance with these regulations is essential for manufacturers to ensure that their products meet stringent safety standards while being effective for their intended use.
The future prospects for methyl 4-methyl-3-oxohexanoate are bright, driven by ongoing research and innovation in multiple sectors. As scientists continue to uncover new applications and refine synthetic methodologies, this compound is likely to play an increasingly important role in both academic research and industrial applications. Collaborative efforts between chemists, pharmacologists, and engineers will be crucial in harnessing its full potential.
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